4-(3-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(3-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
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Biological Activity
The compound 4-(3-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , also known as thiadiazine derivative , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The molecular formula of the compound is C24H25ClN2O2S. The unique structure features a benzothiadiazine core , which is known for its diverse pharmacological properties. The presence of the chlorobenzyl and ethylphenyl substituents enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 438.98 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Log P | 4.5 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, highlighting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Neuroprotective Effects
Preliminary research suggests neuroprotective effects, particularly in models of oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activity in neuronal cells, indicating its potential for treating neurodegenerative diseases.
Table 2: Summary of Biological Activities
Activity | Test Organism/Cell Line | Effect | Reference |
---|---|---|---|
Antimicrobial | S. aureus | MIC: 32-64 µg/mL | |
Anticancer | MCF-7 | Induces apoptosis | |
Neuroprotective | Neuronal cells | Reduces ROS |
Case Study 1: Antimicrobial Efficacy
A recent patent (EP2187742B1) reported the synthesis of thiadiazine derivatives with enhanced antimicrobial properties. The study highlighted the structural modifications that led to improved efficacy against resistant strains of bacteria, suggesting that similar modifications could be applied to our compound for enhanced activity.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation. This study emphasizes the compound's potential as a lead candidate for further development in cancer therapy.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(2-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-2-17-9-3-4-11-19(17)25-22(26)24(15-16-8-7-10-18(23)14-16)20-12-5-6-13-21(20)29(25,27)28/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHRTIHWXBXUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.